Dihydropinosylvin

Beschreibung

This compound has been reported in Pinus sylvestris, Stemona pierrei, and other organisms with data available.

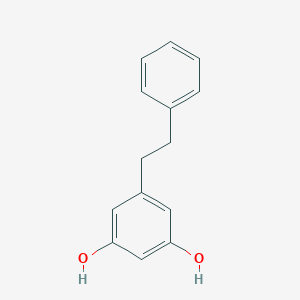

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBYHULIXFIJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331915 | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-52-3 | |

| Record name | Dihydropinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Dihydropinosylvin: A Technical Account of its Discovery and First Isolation

For Immediate Release

A foundational moment in natural product chemistry, the discovery and first isolation of dihydropinosylvin, a bibenzyl compound with significant biological potential, emerged from the pioneering work of Holger Erdtman and his collaborators in the mid-20th century. Their extensive investigations into the chemical constituents of pine heartwood, particularly from Pinus species, laid the groundwork for our understanding of this important class of stilbenoids. While its presence was inferred through chromatographic techniques prior to its definitive isolation, the first successful purification and characterization of this compound was a landmark achievement, paving the way for future research into its therapeutic applications.

This technical guide provides an in-depth analysis of the initial discovery and isolation of this compound from its natural source, detailing the experimental protocols of the era and presenting the key quantitative data that marked its entry into the scientific lexicon.

Discovery in the Heartwood of Pines

The journey to isolate this compound was intrinsically linked to the broader study of "pinosylvin phenols," a group of stilbenoid compounds found to be abundant in the heartwood of various pine species. These compounds were recognized for their role in the natural durability of the wood. In a comprehensive series of publications titled "Constituents of pine heartwood," Erdtman and his colleague G. Lindstedt systematically explored the phenolic extracts of numerous Pinus species.

Initial studies in this series confirmed the presence of pinosylvin and its monomethyl ether. While the existence of this compound was suspected based on paper chromatography evidence in pines that contained its monomethyl ether, its actual isolation was a subsequent breakthrough. The first definitive isolation of a this compound derivative, specifically this compound monomethyl ether, was reported by Lindstedt in 1950 from the heartwood of whitebark pine (Pinus albicaulis). This pivotal work strongly suggested the co-occurrence and imminent isolation of the parent compound, this compound.

The First Isolation: A Methodical Approach

The first successful isolation of this compound was achieved from the heartwood of Scots pine (Pinus sylvestris). The experimental protocol, though rudimentary by modern standards, was a testament to the meticulous techniques of the time. The general methodology employed by Erdtman's group for the extraction and fractionation of phenolic compounds from pine heartwood serves as the basis for understanding this seminal work.

Experimental Protocol:

The isolation procedure can be summarized in the following key steps:

-

Material Preparation: Air-dried heartwood from Pinus sylvestris was mechanically processed into fine shavings or sawdust to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The wood material was subjected to exhaustive extraction with a suitable organic solvent. Acetone was a commonly used solvent in these early studies due to its ability to effectively solubilize a wide range of phenolic compounds. The extraction was typically performed in a Soxhlet apparatus over an extended period to ensure complete removal of the extractives.

-

Fractionation of the Crude Extract: The resulting crude acetone extract, a complex mixture of phenols, resin acids, and other compounds, was then subjected to a series of liquid-liquid extractions to separate the phenolic components. A typical fractionation scheme involved partitioning the extract between an ethereal solution (e.g., diethyl ether) and an aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide). This step was crucial for separating the acidic phenolic compounds from neutral and less acidic components.

-

Purification of Phenolic Fractions: The alkaline-soluble fraction containing the phenolic compounds was then acidified to precipitate the phenols. This crude phenolic mixture was further purified through techniques such as recrystallization from appropriate solvents (e.g., benzene, chloroform, or aqueous ethanol).

-

Chromatographic Separation: While early work relied heavily on fractional crystallization, the advent of partition chromatography on cellulose columns, and later paper chromatography, provided a more refined method for separating closely related phenols. These techniques were instrumental in the eventual isolation of pure this compound from the complex mixture of pinosylvin phenols.

Quantitative Data from the First Isolation

While the original publications from the 1940s and 1950s often lacked the detailed quantitative data presentation common in modern research, key physical and chemical properties were meticulously documented to characterize the newly isolated compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Melting Point | 104-105 °C |

| Appearance | Colorless needles or prisms |

| Solubility | Soluble in acetone, ether, and ethanol; sparingly soluble in water. |

Note: The exact yield of this compound from the initial isolation is not explicitly stated in a readily accessible format in the historical literature. However, the focus was primarily on the identification and structural elucidation of the novel compound.

Logical Workflow of the First Isolation

The logical progression of the experimental workflow for the first isolation of this compound can be visualized as a series of sequential steps, from the raw natural source to the purified compound.

Caption: Experimental workflow for the first isolation of this compound.

The discovery and first isolation of this compound represent a significant chapter in the exploration of natural products. The methodical and persistent efforts of early 20th-century chemists laid the critical foundation for the subsequent decades of research into the synthesis, biological activity, and potential therapeutic applications of this fascinating bibenzyl compound. This historical perspective not only illuminates the origins of our knowledge but also underscores the enduring value of natural sources in the quest for novel bioactive molecules.

The Sentinel Molecule: Dihydropinosylvin's Role in Plant Defense Against Pathogens

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to counteract the incessant threat posed by pathogenic microorganisms. A crucial component of this defense arsenal is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack. Among these, dihydropinosylvin, a stilbenoid phytoalexin predominantly found in the heartwood of Pinaceae family members, plays a significant role in conferring resistance against a broad spectrum of pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in plant defense mechanisms, encompassing its biosynthesis, the signaling pathways that regulate its production, its antimicrobial activity, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and for professionals engaged in the development of novel antimicrobial agents.

Introduction

The constant co-evolutionary arms race between plants and pathogens has led to the development of intricate plant defense strategies. These strategies can be broadly categorized into constitutive defenses, which are pre-existing physical and chemical barriers, and inducible defenses, which are activated upon pathogen recognition. The induction of phytoalexin synthesis is a hallmark of inducible defense.

This compound (3,5-dihydroxybibenzyl) is a stilbenoid, a class of phenolic compounds characterized by a C6-C3-C6 skeleton. It is structurally related to other well-known phytoalexins such as resveratrol and pinosylvin. Found in significant concentrations in the heartwood of pine trees (Pinus spp.), this compound is recognized for its contribution to the natural durability of the wood. Its synthesis is triggered by a variety of biotic and abiotic stresses, including fungal and bacterial infections. This guide delves into the technical details of this compound's role as a key player in plant immunity.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine.

The key enzyme in the biosynthesis of the stilbenoid backbone is stilbene synthase (STS) , which is closely related to chalcone synthase (CHS), the key enzyme of the flavonoid pathway.[1] Both enzymes utilize the same substrates, p-coumaroyl-CoA and malonyl-CoA.[1] Specifically, for pinosylvin biosynthesis, cinnamoyl-CoA serves as the starter molecule along with three molecules of malonyl-CoA.[2] this compound is then formed through the reduction of pinosylvin.

The core biosynthetic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL) : Deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL) : Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

-

Pinosylvin Synthase (PS) : A type of stilbene synthase that catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinosylvin.

-

Reductases : An enzymatic reduction of the double bond in the ethylene bridge of pinosylvin yields this compound.

Regulation of this compound Synthesis and Signaling Pathways

The production of this compound is tightly regulated and is induced in response to various stress signals. This regulation occurs primarily at the transcriptional level, involving a complex signaling network.

Upon detection of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors, a signaling cascade is initiated. This cascade often involves:

-

Ion fluxes across the plasma membrane.

-

Production of reactive oxygen species (ROS) .

-

Activation of mitogen-activated protein kinase (MAPK) cascades .

These initial signaling events lead to the synthesis and accumulation of key defense-related phytohormones, including jasmonic acid (JA) and salicylic acid (SA) .[2] These hormones act as secondary messengers, triggering a massive transcriptional reprogramming.

Methyl jasmonate (MeJA) and SA have been shown to induce the expression of stilbene synthase (STS) genes.[2] The promoters of STS genes contain cis-regulatory elements that are recognized by specific transcription factors. The WRKY and MYB families of transcription factors have been identified as key regulators of the stilbene biosynthetic pathway.[3] These transcription factors bind to the promoter regions of STS genes, thereby activating their transcription and leading to the synthesis of pinosylvin and subsequently this compound.

Antimicrobial Activity of this compound and Related Stilbenoids

This compound and its precursor, pinosylvin, exhibit a broad spectrum of antimicrobial activity against various plant pathogens, including fungi and bacteria. While specific quantitative data for this compound is limited in the available literature, studies on the closely related pinosylvin provide valuable insights into its efficacy.

| Compound | Pathogen | Activity Type | Concentration | Reference |

| Pinosylvin | Campylobacter jejuni | Bactericidal (MIC) | 25-50 µg/mL | [4] |

| Pinosylvin | Campylobacter coli | Bactericidal (MIC) | 25-50 µg/mL | [4] |

| Pinosylvin | Listeria monocytogenes | Growth Inhibition | 140 µg/g | [5] |

| Pinosylvin Monomethyl Ether | Bursaphelenchus xylophilus (Pine Wood Nematode) | Nematicidal | 10 ppm (10 µg/mL) | [6] |

| Gnaphaliin A (a flavonoid) | Botrytis cinerea | Mycelial Growth Inhibition (IC50) | 45.5 µg/mL | [7] |

Mechanism of Action

The precise mechanism of action of this compound against plant pathogens is an area of ongoing research. However, studies on pinosylvin suggest that its antimicrobial effects are primarily due to its ability to disrupt the cell membranes of microorganisms, leading to cell death.[4][6] This membrane-damaging activity is a common feature of many phenolic phytoalexins and is attributed to their lipophilic nature, which allows them to intercalate into the lipid bilayer of the pathogen's cell membrane. This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis.

Additionally, pinosylvin may interfere with the production of enzymes that are essential for microbial growth.[6] It is plausible that this compound shares a similar mode of action, given its structural similarity to pinosylvin.

Experimental Protocols

Extraction of this compound from Pinus Heartwood

This protocol describes a general method for the extraction of this compound and other stilbenoids from pine heartwood using a Soxhlet apparatus.

Materials:

-

Pinus sylvestris (Scots pine) heartwood, air-dried and ground to a fine powder (20-40 mesh).

-

Methanol, analytical grade.

-

Soxhlet extractor with a 250 mL flask.

-

Heating mantle.

-

Cellulose extraction thimbles.

-

Rotary evaporator.

Procedure:

-

Accurately weigh approximately 10 g of the ground pine heartwood powder and place it into a cellulose extraction thimble.

-

Place the thimble into the chamber of the Soxhlet extractor.

-

Add 200 mL of methanol to the round-bottom flask.

-

Assemble the Soxhlet apparatus and connect it to a condenser with circulating cold water.

-

Heat the methanol to its boiling point using a heating mantle.

-

Allow the extraction to proceed for 8 hours, ensuring continuous siphoning of the solvent.

-

After extraction, allow the apparatus to cool to room temperature.

-

Concentrate the methanolic extract to dryness using a rotary evaporator at 40°C.

-

Redissolve the dried extract in a known volume of methanol for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of this compound. Optimization of the gradient and other parameters may be necessary depending on the specific HPLC system and column used.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A pentafluorophenyl (PFP) column can also be used for better separation of certain stilbenes.[1]

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 20% B

-

5-30 min: 20% to 100% B (linear gradient)

-

30-35 min: 100% B (isocratic)

-

35-40 min: 100% to 20% B (linear gradient)

-

40-45 min: 20% B (isocratic)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: DAD at 280 nm and 305 nm.

Procedure:

-

Prepare a stock solution of this compound standard of known concentration in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter the prepared plant extract and the standard solutions through a 0.45 µm syringe filter before injection.

-

Inject the standards and the sample extract into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a model fungal or bacterial plant pathogen.[8][9]

Materials:

-

This compound, dissolved in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Sterile 96-well microtiter plates.

-

Appropriate liquid growth medium for the test pathogen (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria).

-

Inoculum of the test pathogen, adjusted to a standard concentration (e.g., 1 x 10^5 CFU/mL).

-

Sterile water or saline.

-

Positive control (a known fungicide or bactericide).

-

Negative control (medium with DMSO, no this compound).

Procedure:

-

In the first column of the 96-well plate, add 100 µL of the growth medium containing the highest concentration of this compound to be tested.

-

Add 50 µL of the growth medium to the remaining wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and then transferring 50 µL from the second to the third, and so on, down the plate. Discard 50 µL from the last well of the dilution series.

-

Prepare the pathogen inoculum in the growth medium and add 50 µL to each well, resulting in a final volume of 100 µL per well.

-

Include a positive control (medium with the pathogen and a standard antimicrobial) and a negative control (medium with the pathogen and DMSO at the highest concentration used in the test wells). Also include a sterility control (medium only).

-

Incubate the plate at the optimal temperature for the pathogen's growth (e.g., 25°C for many fungi, 37°C for some bacteria) for 24-48 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the pathogen.

Conclusion and Future Perspectives

This compound stands out as a potent, naturally occurring antimicrobial compound that plays a vital role in the defense mechanisms of pine species. Its synthesis via the well-established phenylpropanoid pathway and its regulation by key defense-related signaling molecules underscore its importance in the plant's response to pathogenic threats. While the broad-spectrum antimicrobial activity of related stilbenoids is well-documented, further research is needed to fully elucidate the specific efficacy and mechanism of action of this compound against a wider range of plant pathogens.

For drug development professionals, this compound and its derivatives represent a promising scaffold for the development of novel fungicides and bactericides. Their natural origin and potential for biodegradability make them attractive alternatives to synthetic pesticides. Future research should focus on:

-

Comprehensive screening of this compound's activity against a broader array of economically important plant pathogens.

-

Elucidation of the specific molecular targets of this compound within pathogenic cells.

-

Structure-activity relationship studies to design and synthesize more potent and selective derivatives.

-

Field trials to assess the efficacy of this compound-based treatments in protecting crops from disease.

A deeper understanding of the role of this compound in plant defense will not only advance our knowledge of plant-pathogen interactions but also pave the way for the development of sustainable and effective strategies for crop protection.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinatorial Regulation of Stilbene Synthase Genes by WRKY and MYB Transcription Factors in Grapevine (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Dihydropinosylvin: A Technical Guide to its Natural Distribution and Sources in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropinosylvin, a stilbenoid compound, has garnered interest within the scientific community for its potential biological activities. As a phytoalexin, it plays a role in plant defense mechanisms and exhibits a range of pharmacological properties. This technical guide provides an in-depth overview of the natural distribution of this compound in the plant kingdom, detailing its sources, and presenting relevant quantitative data. Furthermore, it outlines common experimental protocols for its extraction and analysis and illustrates the key biosynthetic pathways.

Natural Distribution and Sources

This compound is primarily found in the family Pinaceae, with a significant presence in the genus Pinus. It often co-occurs with its unsaturated counterpart, pinosylvin, and its methylated derivatives. The heartwood of pine trees is a particularly rich source of these compounds, where they contribute to the wood's natural durability and resistance to decay.

In addition to the Pinaceae family, this compound has also been isolated from the tubers of Dioscorea rotundata (white yam), indicating a broader, though less documented, distribution in the plant kingdom.

Plant Families and Genera

-

Pinaceae: This is the most well-documented family containing this compound.

-

Dioscoreaceae:

-

Dioscorea :

-

Dioscorea rotundata (White Yam)

-

-

Quantitative Data

While extensive quantitative data for this compound across a wide range of species is limited, studies on related stilbenoids in Pinus species provide valuable context. The concentration of these compounds can vary significantly based on the tree's age, genetic factors, and environmental conditions.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Pinus strobus | Callus (3-month-old) | This compound methyl ether (DPME) | 6.4 | [6] |

| Pinus strobus | Callus (3-month-old) | Pinosylvin monomethyl ether (PME) | 0.28 | [6] |

| Pinus nigra | Heartwood | Total Stilbenoids (average) | 59.92 ± 21.79 | [7][8] |

| Pinus nigra | Heartwood | Pinosylvin monomethyl ether (average) | 40.32 ± 15.55 | [8] |

| Pinus nigra | Heartwood | Pinosylvin (average) | 17.07 ± 6.76 | [8] |

| Pinus nigra | Heartwood | Pinosylvin dimethyl ether (average) | 2.54 ± 1.22 | [8] |

| Pinus sylvestris | Heartwood | Pinosylvin | ~10-30 | [9] |

| Pinus sylvestris | Heartwood | Pinosylvin monomethyl ether | >2.5 | [9] |

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve standard phytochemical techniques. The following sections outline generalized protocols that can be adapted for specific research needs.

Extraction of this compound from Pine Heartwood

This protocol describes a general procedure for the extraction of stilbenoids from pine heartwood.

-

Sample Preparation:

-

Obtain heartwood samples from the desired Pinus species.

-

Air-dry the wood to a constant weight.

-

Grind the dried heartwood into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

-

Soxhlet Extraction:

-

Place a known quantity of the powdered heartwood (e.g., 10-20 g) into a cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add a suitable solvent, such as ethanol or acetone, to the distillation flask.

-

Heat the solvent to its boiling point and allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), or until the solvent in the siphon tube runs clear.

-

-

Solvent Evaporation:

-

After extraction, cool the flask and transfer the extract to a round-bottom flask.

-

Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

-

The resulting crude extract can be further purified or directly used for analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the quantification of stilbenoids.

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

-

-

Sample Preparation:

-

Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Chromatographic Conditions (General Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is often used. For example, a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B. The gradient can be programmed to increase the proportion of solvent B over time to elute compounds of increasing hydrophobicity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 280-310 nm).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Inject the prepared sample solutions and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Signaling Pathways and Biosynthesis

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The key enzyme in the final steps of stilbenoid biosynthesis is stilbene synthase (STS).

This compound Biosynthesis Pathway

The biosynthesis of this compound starts from the amino acid L-phenylalanine. A key distinction from the biosynthesis of many other stilbenoids, such as resveratrol, is the use of cinnamoyl-CoA and its subsequent reduction to dihydrocinnamoyl-CoA, rather than p-coumaroyl-CoA.

Caption: Biosynthetic pathway of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Caption: General workflow for this compound analysis.

Conclusion

This compound is a noteworthy stilbenoid primarily distributed within the Pinus genus of the Pinaceae family, with Dioscorea rotundata being another identified source. While specific quantitative data for this compound remains an area for further research, the established presence of related stilbenoids in high concentrations within pine heartwood suggests it as a primary source for isolation. The provided experimental protocols and biosynthetic pathway information serve as a foundational guide for researchers and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into the properties and applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical, Antioxidant and Antimicrobial Investigations of Pinus cembra L. Bark and Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced accumulation of pinosylvin stilbenes and related gene expression in Pinus strobus after infection of pine wood nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of black pine (Pinus nigra Arn.) heartwood as a rich source of bioactive stilbenes by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extractives of Stemwood and Sawmill Residues of Scots Pine (Pinus sylvestris L.) for Biorefining in Four Climatic Regions in Finland—Phenolic and Resin Acid Compounds [mdpi.com]

Dihydropinosylvin: A Technical Guide to its Physicochemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropinosylvin, a naturally occurring stilbenoid, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its mechanisms of action, making it a valuable resource for researchers in drug discovery and development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-(2-phenylethyl)benzene-1,3-diol | [1] |

| Synonyms | 5-(2-phenylethyl)resorcinol, 3,5-Dihydroxybibenzyl | [1] |

| CAS Number | 14531-52-3 | [1] |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | White to off-white solid/oil | [2][3] |

| Melting Point | 56.4 °C | [4] |

| Boiling Point | 167-169 °C at 1 Torr | [2][5] |

| pKa (predicted) | 9.48 ± 0.10 | [2][6] |

| LogP (XLogP3-AA) | 3.4 | [6] |

| Solubility | - DMSO: 100 mg/mL (466.72 mM) - Soluble in solvent mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL) - Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL) - While a specific value for water solubility is not readily available, its LogP value suggests it is sparingly soluble in water. | [1] |

Research Applications and Biological Activities

This compound has been reported to possess a range of biological activities, making it a promising candidate for further investigation in various therapeutic areas. Its primary reported activities include:

-

Tyrosinase Inhibition: this compound acts as an inhibitor of tyrosinase, a key enzyme in melanin synthesis, suggesting its potential application in cosmetics and treatments for hyperpigmentation disorders.[1]

-

Antioxidant Activity: It exhibits significant antioxidant properties, likely contributing to its other biological effects by scavenging free radicals and reducing oxidative stress.

-

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory activity, which is believed to be mediated through the modulation of key signaling pathways.

-

Potential Anti-tumor and Cardiovascular Protective Effects: Preliminary research suggests that this compound may have anti-tumor and cardioprotective properties, although these areas require more extensive investigation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, synthesis, and biological evaluation of this compound.

Extraction of this compound from Pinus sylvestris

The following protocol is a general method for the extraction of stilbenoids, including this compound, from the knotwood of Scots pine (Pinus sylvestris).

Methodology:

-

Material Preparation: Collect knotwood from Pinus sylvestris. Clean the wood and grind it into a fine powder to increase the surface area for extraction.[6]

-

Two-Stage Extraction:

-

Stage 1 (Defatting): Extract the powdered wood with a non-polar solvent like hexane at an elevated temperature (e.g., 90°C) and pressure (e.g., 13.8 MPa) to remove lipophilic compounds. This can be performed using an Accelerated Solvent Extractor (ASE).[6]

-

Stage 2 (Stilbenoid Extraction): After drying the defatted wood powder, extract it with a polar solvent mixture, such as 95:5 ethanol:water, at a higher temperature (e.g., 100°C) and pressure (e.g., 13.8 MPa).[6]

-

-

Solvent Removal: Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification: Purify the crude extract using techniques like column chromatography with a suitable stationary phase (e.g., silica gel) and a mobile phase gradient to isolate pure this compound.

Chemical Synthesis of this compound

Proposed Methodology:

-

Friedel-Crafts Acylation: React resorcinol with phenylacetic acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a deoxybenzoin intermediate.

-

Reduction: Reduce the carbonyl group of the deoxybenzoin intermediate to a methylene group. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

-

Purification: The final product, this compound, would then be purified from the reaction mixture using standard techniques such as crystallization or chromatography.

Biological Activity Assays

This assay determines the ability of this compound to inhibit the enzyme tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare solutions of mushroom tyrosinase, L-tyrosine, this compound (at various concentrations), and kojic acid in the phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution to wells containing either the buffer (for control), this compound, or kojic acid.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-tyrosine solution to all wells.

-

Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 490 nm) at regular intervals using a microplate reader. The formation of dopachrome from L-tyrosine results in an increase in absorbance.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

These assays measure the free radical scavenging capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

Materials:

-

DPPH solution in methanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

Methanol

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add the DPPH solution to wells containing either methanol (for control), this compound, or the positive control.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

-

Calculate the percentage of DPPH radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

Materials:

-

ABTS solution

-

Potassium persulfate

-

This compound (test compound)

-

Trolox (positive control)

-

Ethanol or phosphate buffer

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or buffer to obtain a specific absorbance at a wavelength of approximately 734 nm.

-

Prepare serial dilutions of this compound and the positive control.

-

In a 96-well plate, add the diluted ABTS•+ solution to wells containing either the solvent (for control), this compound, or the positive control.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at approximately 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound is thought to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key components of the MAPK pathway include p38 and c-Jun N-terminal kinase (JNK).

This compound may suppress inflammation by inhibiting the phosphorylation, and thus the activation, of p38 and JNK, thereby preventing the downstream inflammatory response.

Conclusion

This compound is a promising natural compound with a range of beneficial biological activities, supported by its distinct physicochemical properties. This technical guide provides a solid foundation for researchers interested in exploring its therapeutic potential. The detailed experimental protocols and insights into its mechanism of action via the NF-κB and MAPK signaling pathways offer a starting point for further investigation and development of this compound-based therapeutics. Future research should focus on elucidating its precise molecular targets, optimizing its delivery, and conducting comprehensive preclinical and clinical studies to validate its efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. RU2536241C2 - Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin from pine waste - Google Patents [patents.google.com]

Dihydropinosylvin as a secondary metabolite in Dioscorea rotundata

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropinosylvin, a stilbenoid secondary metabolite, has been identified as a phytoalexin in the tubers of white yam (Dioscorea rotundata). Its production is induced in response to pathogenic challenge, playing a role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of this compound as a secondary metabolite in D. rotundata, focusing on its biosynthesis, methods for its extraction and analysis, and its biological activities. Quantitative data from existing literature are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, key signaling and biosynthetic pathways are visualized to offer a clear understanding of the molecular mechanisms involved.

Introduction

Dioscorea rotundata, commonly known as white yam, is a staple food crop in many parts of the world and a source of various secondary metabolites with potential pharmaceutical applications. While the presence of compounds like saponins and phenols in Dioscorea species is well-documented, the role of stilbenoids is an emerging area of research. This compound (3,5-dihydroxybibenzyl) is a stilbenoid that has been isolated from the flesh of D. rotundata tubers following infection with the pathogenic fungus Botryodiplodia theobromae. As a phytoalexin, this compound is not constitutively present in healthy tissue but is synthesized de novo in response to biotic or abiotic stress, contributing to the plant's defense. This guide aims to consolidate the current knowledge on this compound in D. rotundata and provide a technical resource for its further investigation.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis is initiated from the amino acid L-phenylalanine.

The key steps in the biosynthesis of this compound are:

-

Deamination of L-phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

-

Hydroxylation and Ligation: Cinnamic acid is then hydroxylated to form p-coumaric acid, which is subsequently activated by the addition of Coenzyme A (CoA) to form p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL).

-

Stilbene Synthesis: The final step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS), to form the stilbene backbone. In the case of this compound, a subsequent reduction of the double bond in the stilbene structure occurs.

The induction of this compound biosynthesis in D. rotundata upon fungal infection is preceded by an increase in the activity of PAL, a key regulatory enzyme in the phenylpropanoid pathway.

Biosynthetic pathway of this compound.

Quantitative Data

Table 1: Antifungal Activity of this compound from Dioscorea rotundata

| Fungal Pathogen | ED50 (µg/mL) for Spore Germination Inhibition |

| Botryodiplodia theobromae | 81.3 |

| Aspergillus niger | 45.6 |

| Penicillium sclerotigenum | 55.2 |

| Cladosporium cladosporioides | 60.8 |

Data represents the effective dose (ED50) of this compound required to inhibit 50% of fungal spore germination.

Table 2: Content of Other Secondary Metabolites in Dioscorea rotundata Tubers

| Metabolite Class | Compound | Concentration (mg/g Dry Weight) |

| Saponins | Total Saponins | 17.44 |

| Allantoin | Allantoin | 0.23 - 22.35 |

| Phenols | Total Phenols | Low (comparative) |

| Tannins | Total Tannins | Low (comparative) |

These values provide a context for the abundance of other secondary metabolites in D. rotundata.

Experimental Protocols

The following protocols are generalized methodologies for the extraction, purification, and quantification of this compound from Dioscorea rotundata tubers, based on standard techniques for stilbenoid analysis in plant tissues.

Extraction Workflow

Workflow for this compound analysis.

Detailed Methodology

4.2.1. Sample Preparation and Extraction

-

Sample Collection: Collect fresh tuber tissue from D. rotundata, preferably from areas showing signs of infection or after treatment with an elicitor (e.g., fungal cell wall extracts).

-

Homogenization: Freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Solvent Extraction:

-

Suspend the powdered tissue in a suitable solvent, such as methanol or ethanol (e.g., 10 mL of solvent per gram of tissue).

-

Agitate the mixture at room temperature for several hours or overnight to ensure complete extraction.

-

Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

4.2.2. Purification (Optional, for isolation)

-

Column Chromatography:

-

Resuspend the concentrated extract in a minimal amount of solvent.

-

Load the extract onto a silica gel column.

-

Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate) to separate fractions.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

4.2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a C18 column and a UV or photodiode array (PDA) detector.

-

Mobile Phase: A gradient of acidified water (A) and acetonitrile or methanol (B).

-

Injection: Inject the filtered extract (or purified fraction) into the HPLC system.

-

Detection: Monitor the elution profile at a wavelength of approximately 280 nm.

-

Quantification: Compare the peak area of this compound in the sample to a calibration curve generated with a pure standard.

4.2.4. Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization:

-

Dry the extract or fraction completely.

-

Derivatize the sample using a silylating agent (e.g., BSTFA with TMCS) to increase volatility.

-

-

Instrumentation: A GC-MS system with a capillary column suitable for separating phenolic compounds.

-

Injection: Inject the derivatized sample into the GC inlet.

-

Separation and Detection: Separate the compounds based on their boiling points and retention times, and detect the mass-to-charge ratio of the resulting fragments.

-

Identification: Identify this compound by comparing its mass spectrum and retention time to that of a standard.

-

Quantification: Use the peak area of a characteristic ion to quantify the amount of this compound relative to an internal standard.

Pathogen-Induced Signaling Pathway

The production of phytoalexins like this compound is triggered by a complex signaling cascade initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors from the invading pathogen.

Signal transduction for phytoalexin production.

This signaling pathway involves:

-

Elicitor Recognition: Receptors on the plant cell surface recognize PAMPs from the pathogen.

-

Early Signaling Events: This recognition triggers a rapid influx of calcium ions, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.

-

Hormonal Signaling: The initial signals lead to the synthesis and accumulation of defense-related hormones, primarily jasmonic acid (JA) and salicylic acid (SA).

-

Transcriptional Activation: The MAPK cascades and hormone signaling pathways converge to activate specific transcription factors (e.g., WRKY family members).

-

Gene Expression: These transcription factors bind to the promoters of phytoalexin biosynthetic genes, such as PAL and STS, leading to their transcription and the subsequent synthesis of this compound.

Conclusion

This compound is an important, though understudied, secondary metabolite in Dioscorea rotundata. Its role as a phytoalexin highlights its potential significance in plant defense and as a candidate for drug development, particularly due to its antifungal properties. This guide provides a foundational resource for researchers interested in exploring the biochemistry, analytical chemistry, and molecular biology of this compound in this important crop species. Further research is needed to quantify its production in response to various stressors, to fully elucidate the regulatory networks controlling its biosynthesis, and to explore its full spectrum of biological activities.

The Role of Dihydropinosylvin and Related Stilbenoids in Pine Heartwood Formation: A Technical Guide

Abstract: The transition from sapwood to heartwood in pine (genus Pinus) is a complex biological process marked by the programmed death of parenchyma cells and the accumulation of protective secondary metabolites. Among the most crucial of these are stilbenoids, particularly pinosylvin and its derivatives, which impart significant durability and resistance against decay fungi. This technical guide provides an in-depth examination of the function, biosynthesis, and analysis of dihydropinosylvin and its closely related stilbenes in the context of pine heartwood formation. It includes detailed experimental protocols for extraction, quantification, and enzyme activity assays, alongside quantitative data and pathway visualizations to serve as a comprehensive resource for researchers in forestry, plant biochemistry, and natural product development.

Introduction: The Function of Stilbenoids in Heartwood Durability

Heartwood, the dead, inner core of a tree stem, is physiologically inactive but structurally vital. Its durability is largely determined by the composition of chemical compounds, known as extractives, that are deposited as sapwood transforms into heartwood.[1] In pine species, stilbenoids are a principal class of phenolic extractives responsible for this natural durability.[2][3]

These compounds, including this compound, pinosylvin, and their methylated ethers, function as phytoalexins—antimicrobial and antioxidant agents that protect the wood from pathogenic fungi and bacteria.[3][4][5] The presence of these stilbenoids in high concentrations makes the heartwood an inhospitable environment for wood-decaying organisms. Pinosylvin, in particular, has demonstrated more potent antifungal activity compared to other well-known stilbenes like resveratrol.[6] While this compound is less studied, its structural similarity and role as a direct biosynthetic precursor to pinosylvin (in certain pathways) position it as a key contributor to this chemical defense shield. The entire process of stilbene biosynthesis is localized to the transition zone, a narrow, metabolically active region between the sapwood and the fully formed heartwood.[7]

Biosynthesis of this compound and Pinosylvin

The formation of this compound and pinosylvin originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. The core reaction is catalyzed by the enzyme Stilbene Synthase (STS), a type III polyketide synthase.

The biosynthetic sequence is as follows:

-

L-Phenylalanine Precursor: The pathway begins with the aromatic amino acid L-phenylalanine.

-

Formation of Cinnamic Acid: Phenylalanine Ammonia Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

CoA Ligation: Cinnamic acid is activated by a Cinnamate-CoA Ligase (CNL) or a specific 4-Coumarate-CoA Ligase (4CL) to form cinnamoyl-CoA.

-

Stilbene Synthase Action: This is the key branching point. Stilbene Synthase (STS) catalyzes a decarboxylative condensation reaction between one molecule of a CoA-ester and three molecules of malonyl-CoA.

While some pine STSs can use dihydro-cinnamoyl-CoA, studies on Pinus sylvestris indicate that its STS preferentially uses cinnamoyl-CoA, establishing pinosylvin as the primary product.[8] 5. Modification: Pinosylvin can be further modified, for example, through methylation by S-adenosyl-L-methionine-dependent O-methyltransferases (PMTs) to yield pinosylvin monomethyl ether.[2]

Biosynthetic Pathway Diagram

Signaling Pathway for Stilbene Synthesis

The activation of stilbene synthase gene expression during heartwood formation and in response to environmental stress is controlled by a complex signaling network. Plant hormones, particularly jasmonate and ethylene , are key regulators.[2]

The jasmonate signaling cascade is a well-established model for defense gene activation:

-

Stimulus: Developmental cues or stress signals trigger the biosynthesis of jasmonic acid (JA).

-

Bioactive Hormone: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

-

Receptor Binding: JA-Ile binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[10][11]

-

Repressor Degradation: This binding event targets JAZ (Jasmonate ZIM-domain) proteins, which are transcriptional repressors, for ubiquitination and subsequent degradation by the 26S proteasome.[10]

-

Gene Activation: The degradation of JAZ repressors liberates transcription factors (TFs), such as MYC2 and others (e.g., MYB, NAC), allowing them to bind to the promoter regions of target genes, including Stilbene Synthase (STS), and activate their transcription.[2][12]

Signaling Pathway Diagram

Quantitative Data

The concentration of stilbenoids varies significantly between the sapwood, transition zone, and heartwood. While data for this compound is sparse, the distribution of the major stilbenoids, pinosylvin (PS) and pinosylvin monomethyl ether (PSMME), clearly illustrates the chemical transformation during heartwood formation. Concentrations are negligible in the sapwood, begin to rise in the transition zone, and reach their maximum levels in the mature heartwood.

Table 1: Concentration of Major Stilbenoids in Pinus sylvestris Wood

| Wood Type | Pinosylvin (mg/g dry weight) | Pinosylvin Monomethyl Ether (mg/g dry weight) | Data Source |

|---|---|---|---|

| Sapwood (Final Felling) | 0.04 ± 0.04 | 0.03 ± 0.02 | [13] |

| Sapwood (Thinning) | 0.01 ± 0.01 | 0.01 ± 0.01 | [13] |

| Heartwood (Final Felling) | 2.51 ± 1.83 | 2.91 ± 1.63 | [13] |

| Heartwood (Thinning) | 2.67 ± 1.76 | 2.66 ± 1.48 | [13] |

Values are presented as mean ± standard deviation.

A graphical representation from gas chromatography analysis further details this distribution across the wood radius, showing a sharp increase at the sapwood-heartwood boundary.[14]

Experimental Protocols

Extraction of Stilbenoids from Pine Wood

This protocol describes a standard method for extracting stilbenoids for subsequent analysis.

-

Sample Preparation:

-

Obtain wood cores or shavings from the distinct zones (sapwood, transition zone, heartwood) of a pine stem.

-

Grind the wood samples into a fine powder (e.g., 40-60 mesh size) using a Wiley mill.

-

Dry the wood powder to a constant weight in a vacuum oven at 40-50°C to determine the dry mass.

-

-

Extraction (Accelerated Solvent Extraction - ASE):

-

Pack a 10-20 g sample of dried wood powder into an ASE cell.

-

Use acetone:water (95:5, v/v) as the extraction solvent.

-

Set the ASE parameters: Temperature at 100°C, pressure at 1500 psi, 2 static cycles of 15 minutes each.

-

Collect the extract in a sealed vial.

-

-

Solvent Removal:

-

Evaporate the solvent from the collected extract to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

-

Reconstitution:

-

Re-dissolve the dried extract in a known volume (e.g., 5 mL) of methanol or ethanol for analysis.

-

Filter the solution through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.

-

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This method allows for the separation and quantification of this compound, pinosylvin, and related compounds.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (v/v).

-

Solvent B: Acetonitrile with 0.1% formic acid (v/v).

-

-

Chromatographic Conditions:

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Column Temperature: 30°C.

-

DAD Wavelength: Monitor at 305 nm for stilbenes. Scan from 200-400 nm to verify peak purity.

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0.0 90 10 25.0 40 60 30.0 0 100 35.0 0 100 36.0 90 10 40.0 90 10 This is a representative gradient and may require optimization.[15][16]

-

-

Quantification: Prepare a calibration curve using certified standards of this compound and pinosylvin at known concentrations. Calculate the concentration in the wood extract based on the peak area and relate it back to the initial dry weight of the wood.

Stilbene Synthase (STS) Enzyme Activity Assay

This protocol is based on measuring the conversion of radiolabeled malonyl-CoA into stilbenes.

-

Enzyme Source: Recombinant STS protein expressed in E. coli or protein extract from the pine transition zone tissue.

-

Reaction Mixture (Total Volume: 100 µL):

-

20 mM HEPES buffer (pH 7.0)

-

5 mM EDTA

-

0.3 mM Dithiothreitol (DTT)

-

20 µM Cinnamoyl-CoA (or Dihydro-cinnamoyl-CoA for this compound synthesis)

-

15 µM [2-¹⁴C]Malonyl-CoA (specific activity ~0.25 kBq)

-

10-20 µg of purified recombinant STS or crude protein extract

-

-

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 20-30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

-

Product Extraction:

-

Extract the reaction products twice with 200 µL of ethyl acetate. Vortex vigorously and centrifuge to separate phases.

-

Pool the upper ethyl acetate phases.

-

-

Analysis:

-

Evaporate the ethyl acetate extract to dryness.

-

Re-dissolve the residue in 20 µL of methanol.

-

Spot the entire sample onto a silica TLC plate.

-

Develop the TLC plate using a solvent system like chloroform:acetone:formic acid (8:1:1).

-

Visualize and quantify the radioactive product spot (pinosylvin or this compound) using a phosphorimager or by scraping the spot and performing liquid scintillation counting.

-

Experimental Workflow Diagram

Conclusion

This compound, alongside its more abundant derivative pinosylvin, is a central component of the chemical defense system that defines the natural durability of pine heartwood. The biosynthesis of these stilbenoids is a tightly regulated process, activated in the transition zone as a terminal step in wood development. Understanding the biosynthetic and signaling pathways, combined with robust analytical methods for their quantification, provides a powerful toolkit for researchers. This knowledge is critical for breeding programs aimed at enhancing wood durability, for exploring novel biocompatible wood preservatives, and for the potential pharmacological applications of these potent natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptomic Analysis Reveals Novel Regulators of the Scots Pine Stilbene Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial and antifungal activity of pinosylvin, a constituent of pine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Stilbene synthase from Scots pine (Pinus sylvestris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. publications.aston.ac.uk [publications.aston.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]

- 13. Extractives of Stemwood and Sawmill Residues of Scots Pine (Pinus sylvestris L.) for Biorefining in Four Climatic Regions in Finland—Phenolic and Resin Acid Compounds [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

Preliminary Screening of Dihydropinosylvin for Novel Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropinosylvin, a naturally occurring stilbenoid, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary screening of Dihydynamin for a range of novel biological activities, including its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. Detailed experimental protocols for the key assays are provided, and all available quantitative data are summarized for comparative analysis. Furthermore, this guide presents visual representations of the potential signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are exploring the therapeutic potential of this compound.

Introduction

This compound, a stilbenoid compound found in various plant species, belongs to the class of resorcinols. Structurally similar to other well-researched stilbenoids like resveratrol, this compound is emerging as a compound of interest for its potential pharmacological activities. This guide focuses on the preliminary screening of this compound for a variety of biological effects, aiming to provide a foundational resource for further research and development.

Biological Activities of this compound

This compound has been investigated for several biological activities, with preliminary data suggesting its potential as a therapeutic agent. The following sections summarize the current understanding of its effects.

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This property suggests its potential application in the cosmetic industry for skin whitening and in the treatment of hyperpigmentation disorders.

Antioxidant Activity

Stilbenoids are well-known for their antioxidant properties, and this compound is no exception. It exhibits free radical scavenging activity, which is a key mechanism in combating oxidative stress, a contributor to various chronic diseases.

Anti-inflammatory Effects

Preliminary evidence suggests that this compound may possess anti-inflammatory properties. This is often attributed to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators.

Anticancer Properties

The anticancer potential of this compound is an area of active investigation. Like other stilbenoids, it is hypothesized to interfere with cellular processes crucial for cancer cell proliferation and survival.

Neuroprotective Effects

The neuroprotective potential of this compound is being explored, with research focusing on its ability to protect neuronal cells from damage induced by oxidative stress and other neurotoxic insults.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial activity against a range of pathogens. This suggests its possible use as a natural antimicrobial agent.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. It is important to note that direct IC50 and MIC values for this compound are not available for all activities and some of the data is derived from studies on structurally similar compounds.

Table 1: Tyrosinase Inhibition

| Compound | IC50 (µM) | Substrate | Source |

| This compound | Not explicitly stated, but identified as an inhibitor. | L-DOPA | [1] |

| Related Flavonoids | 38.1 - 77.4 | Monophenolase | [2] |

| Related Flavonoids | 77.2 - 157.4 | Diphenolase | [2] |

| Kojic Acid (Control) | 16.80 ± 4.60 | - | [2] |

Table 2: Antioxidant Activity

| Assay | Compound/Extract | IC50/EC50 |

| DPPH Radical Scavenging | Ethyl acetate fraction of Macaranga hypoleuca | 14.31 µg/mL |

| ABTS Radical Scavenging | Ethyl acetate fraction of Macaranga hypoleuca | 2.10 µg/mL |

| FRAP | Butanol fraction of Macaranga hypoleuca | 0.48 µg/mL |

Table 3: Anti-inflammatory Activity

| Target | Compound | IC50 (µM) |

| COX-1 | Curcumin | 18.58 ± 0.44 |

| COX-2 | Curcumin | 13.42 ± 0.92 |

| 5-LOX | Curcumin | 24.08 ± 0.63 |

| COX-1 | Ibuprofen (Control) | 6.52 ± 0.72 |

| COX-2 | Celecoxib (Control) | 0.62 ± 0.36 |

| 5-LOX | Zileuton (Control) | 0.69 ± 0.72 |

Table 4: Anticancer Activity

| Cell Line | Compound Class | IC50 Range (µM) |

| MCF-7 | Pyrimidine N- and S-glycosides | 13.2 - 22.6 |

| HepG2 | Pyrimidine N- and S-glycosides | 16.2 - 24.9 |

| MCF-7 | Chalcone-Thienopyrimidine Derivatives | Potent activity reported |

| HepG2 | Chalcone-Thienopyrimidine Derivatives | Potent activity reported |

Table 5: Antimicrobial Activity

| Organism | Compound Class | MIC Range (µg/mL) |

| Gram-positive cocci | Dihydropyrimidinones | 0.16 - 80 |

| Gram-negative bacilli | Dihydropyrimidinones | 23.2 - 80 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Tyrosinase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and the test compound (this compound) at various concentrations.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA as the substrate.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Antioxidant Assays

-

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow.

-

Procedure:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Add different concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Procedure:

-

Generate the ABTS•+ by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

-

Add various concentrations of this compound to the ABTS•+ solution.

-

Measure the decrease in absorbance at 734 nm after a set incubation time.

-

Calculate the percentage of scavenging and determine the IC50 value.

-

Anti-inflammatory Assays (COX/LOX Inhibition)

-

Principle: These assays determine the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

-

Procedure (General):

-

Use commercially available COX-1/COX-2 or LOX inhibitor screening kits.

-

Prepare the enzyme, substrate (e.g., arachidonic acid), and this compound at various concentrations according to the kit's instructions.

-

Incubate the reaction mixture and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Anticancer Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Procedure:

-

Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Neuroprotection Assay (SH-SY5Y Cell Viability)

-

Principle: This assay assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from damage induced by a neurotoxin (e.g., H₂O₂ or amyloid-β).

-

Procedure:

-

Culture SH-SY5Y cells and differentiate them into a neuronal phenotype if required.

-

Pre-treat the cells with different concentrations of this compound.

-

Induce neurotoxicity by adding a neurotoxic agent.

-

After incubation, assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Determine the protective effect of this compound by comparing the viability of treated cells to control groups.

-

Antimicrobial Assay (MIC/MBC Determination)

-

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

-

Procedure (Broth Microdilution):

-

Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by observing the lowest concentration with no visible growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The lowest concentration that shows no growth on the agar plate is the MBC.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate potential signaling pathways that may be modulated by this compound and a general workflow for its biological activity screening.

Caption: General workflow for screening the biological activities of this compound.

Caption: Potential anti-inflammatory mechanism of this compound.

Caption: Hypothesized anticancer signaling pathways modulated by this compound.

Conclusion

This compound presents itself as a promising natural compound with a spectrum of potential biological activities. The preliminary data gathered on its tyrosinase inhibition, antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects warrant further in-depth investigation. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research. The elucidation of the specific signaling pathways modulated by this compound will be crucial in understanding its mechanisms of action and for the development of novel therapeutic agents. This technical guide serves as a starting point for researchers and drug development professionals to explore the full therapeutic potential of this intriguing stilbenoid.

References

The Chemo-taxonomic Significance of Dihydropinosylvin in the Pinaceae Family: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract